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Compound of Interest

Compound Name: Isonitrosoacetone

Cat. No.: B1237270 Get Quote

Introduction
Isonitrosoacetone, also known as mono-isonitrosoacetone or pyruvaldehyde-1-oxime, is a

valuable intermediate in organic synthesis. The nitrosation of acetone, a common and cost-

effective starting material, provides a direct route to this compound. The reaction involves the

introduction of a nitroso group (-NO) onto the α-carbon of the acetone molecule, which then

tautomerizes to the more stable oxime form.

The overall mechanism for the nitrosation of ketones like acetone is understood to be an

electrophilic addition of a nitrosating agent to the enol form of the ketone[1]. Depending on the

specific reagents and reaction conditions, the rate-limiting step can be either the enolization of

the ketone or the subsequent nitrosation of the enol[1]. Various nitrosating agents can be

employed, including nitrosyl halides, nitric oxide, alkyl nitrites, and nitrous acid generated in situ

from an inorganic nitrite and a mineral acid.

This document provides detailed protocols for several common methods for the synthesis of

isonitrosoacetone from acetone.

Experimental Protocols
Protocol 1: Nitrosation of Acetone using Nitrosyl
Chloride (NOCl)
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This protocol is adapted from a patented procedure and offers high yields.[2] It utilizes nitrosyl

chloride as the nitrosating agent and a neutralizing agent to react with the hydrochloric acid

formed during the reaction.

Materials:

Acetone

Nitrosyl Chloride (NOCl), liquid

Calcium Carbonate (CaCO₃), finely powdered

Ethyl Ether

Equipment:

Three-necked round-bottom flask

Mechanical stirrer

Dropping funnel

Cooling bath

Filtration apparatus (e.g., Büchner funnel)

Rotary evaporator

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping

funnel, prepare a suspension of 72 g of finely powdered calcium carbonate in 620 ml of

acetone.

Cool the stirred suspension to a temperature between 17-20°C using a cooling bath.

Slowly add 72 g of liquid nitrosyl chloride to the suspension over a period of 4 hours,

maintaining the temperature at 17-20°C.
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After the addition is complete, continue stirring for a short period.

Filter the reaction mixture by suction to remove the residual insoluble solids.

Wash the filtered solids twice with 70 g of ethyl ether.

Combine the filtrate and the ether washings.

Evaporate the combined organic solutions to dryness under reduced pressure at room

temperature to obtain crude isonitrosoacetone.

Purification (Optional):

The crude product can be purified by crystallization from carbon tetrachloride (CCl₄) or a

mixture of ethyl ether and petroleum ether to yield the pure product with a melting point of

67-68°C.[2]

Protocol 2: Nitrosation of Acetone using Nitric Oxide
(NO) and Air
This protocol, adapted from a patented process, utilizes the in situ generation of the nitrosating

agent from nitric oxide and air in the presence of a catalytic amount of hydrochloric acid.

Materials:

Acetone

Concentrated Hydrochloric Acid (38%)

Nitric Oxide (NO) gas

Air

Calcium Carbonate (CaCO₃) for neutralization

Equipment:

Reaction vessel with vigorous stirring capability
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Separate gas inlet tubes with spargers

Cooling bath (ice)

Filtration apparatus

Concentration apparatus (e.g., rotary evaporator)

Centrifuge

Procedure:

To a suitable reaction vessel, add 4 moles (232.5 g) of acetone.

Add 1.0 ml of concentrated hydrochloric acid (38%) to the acetone.

Cool the mixture to 15°C using an ice bath.

With vigorous stirring, meter in 0.5 mole of nitric oxide and 0.89 mole of air through separate

inlet tubes with spargers placed well below the surface of the acetone. The addition should

be spaced over one hour while maintaining the temperature at 15°C.

After the addition is complete, neutralize the hydrochloric acid catalyst with calcium

carbonate.

Filter the mixture to remove any solids.

Concentrate the filtrate.

Centrifuge the concentrated mixture to recover the solid product, isonitrosoacetone.

Protocol 3: Nitrosation of Acetone using an Alkyl Nitrite
(Generalized)
This protocol is a generalized procedure for the nitrosation of acetone using an alkyl nitrite,

such as methyl nitrite, generated in situ. It is based on a well-established method for the

synthesis of other α-oximino ketones.[3]
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Materials:

Acetone

Sodium Nitrite (NaNO₂)

Methanol

Concentrated Sulfuric Acid

Hydrochloric Acid (gas)

Diethyl Ether

10% Sodium Hydroxide solution

Ice

Equipment:

Three-necked round-bottom flask with a reflux condenser and mechanical stirrer

Gas generation flask with a dropping funnel

Gas delivery tubes

Cooling bath

Separatory funnel

Procedure:

Preparation of Methyl Nitrite (in a separate, connected flask): In a gas generation flask,

prepare a mixture of sodium nitrite, methanol, and water. Slowly add cold, dilute sulfuric acid

from a dropping funnel to generate gaseous methyl nitrite.

Nitrosation Reaction: In a three-necked flask, dissolve acetone in diethyl ether. Bubble dry

hydrogen chloride gas through the solution at a slow rate.
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Introduce the gaseous methyl nitrite generated in step 1 into the acetone solution. The

reaction is exothermic and may cause the ether to reflux gently. Adjust the rate of methyl

nitrite addition to maintain a gentle reflux.

After the addition is complete, continue stirring and the introduction of hydrogen chloride for

an additional 30 minutes.

Allow the reaction mixture to stand for several hours or overnight.

Work-up: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until

the aqueous layer remains colorless.

Combine the alkaline extracts and slowly pour them into a mixture of concentrated

hydrochloric acid and ice with stirring.

Filter the precipitated isonitrosoacetone by suction and dry the product.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Protocol 1 (NOCl)
[2]

Protocol 2 (NO/Air)
Protocol 3 (Alkyl
Nitrite)

Starting Ketone Acetone (620 ml)
Acetone (232.5 g, 4

moles)
Acetone

Nitrosating Agent
Nitrosyl Chloride (72

g)

Nitric Oxide (0.5 mole)

& Air (0.89 mole)

Methyl Nitrite

(generated in situ)

Catalyst/Additive
Calcium Carbonate

(72 g)
Conc. HCl (1.0 ml) HCl (gas)

Solvent Acetone Acetone Diethyl Ether

Reaction Temperature 17-20°C 15°C Gentle reflux of ether

Reaction Time 4 hours (addition) 1 hour (addition) ~4 hours (addition)

Crude Product Yield 93 g - -

Purity of Crude

Product
~83%

93.8% (in a scaled-up

example)
-

Yield of Pure Product
~80.7% (based on

NOCl)

75% (based on NO in

a scaled-up example)

65-68% (for

isonitrosopropiopheno

ne)[3]

Yield based on

Acetone
~88.2% - -

Note: Data for Protocol 3 is based on the synthesis of a different, but structurally related,

compound (isonitrosopropiophenone) and is provided for general reference.[3]

Experimental Workflow Diagram
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General Workflow for the Synthesis of Isonitrosoacetone

Reaction Setup

Nitrosation

Work-up and Isolation

Purification

1. Prepare solution/suspension
 of Acetone and any

 additives (e.g., CaCO3).

2. Cool the reaction
 mixture to the

 specified temperature.

3. Slowly add the
 nitrosating agent

 (e.g., NOCl, NO/Air, Alkyl Nitrite).

4. Neutralize the reaction
 mixture (if acidic).

5. Filter to remove
 any solid byproducts.

6. Extract the product
 into a suitable solvent

 (if necessary).

7. Evaporate the solvent
 to obtain the crude product.

8. Purify the crude product
 by crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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